N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide is an organic compound that belongs to the class of acetamides. This compound features a furan ring, a benzyl group, and a methoxyphenoxy moiety, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is introduced through a Friedel-Crafts alkylation reaction.
Coupling with Furan Ring: The furan ring is coupled with the benzyl intermediate using a palladium-catalyzed cross-coupling reaction.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group is introduced via a nucleophilic substitution reaction.
Formation of the Acetamide: The final step involves the formation of the acetamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The benzyl group can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include halides (Cl-, Br-, I-) and amines (NH2R).
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Alkanes and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
N-(4-(furan-3-yl)benzyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure but with a hydroxy group instead of a methoxy group.
N-(4-(furan-3-yl)benzyl)-2-(2-chlorophenoxy)acetamide: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
N-(4-(furan-3-yl)benzyl)-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where the methoxy group plays a crucial role.
Properties
IUPAC Name |
N-[[4-(furan-3-yl)phenyl]methyl]-2-(2-methoxyphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-23-18-4-2-3-5-19(18)25-14-20(22)21-12-15-6-8-16(9-7-15)17-10-11-24-13-17/h2-11,13H,12,14H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXSSUPCFHLWAET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2=CC=C(C=C2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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